1H-1,2,4-Triazole, 1-acetyl-5-methyl-3-(4-methylphenyl)-
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Overview
Description
1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one is a heterocyclic compound that features a triazole ring Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-tolyl hydrazine with acetic anhydride, followed by cyclization with methyl isocyanate. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the triazole ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new antibiotics.
Medicine: Research has indicated its potential use in the treatment of various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial and antifungal effects .
Comparison with Similar Compounds
1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one can be compared with other triazole derivatives, such as:
1-(4-Chlorophenyl)-3-(p-tolyl)-1H-1,2,4-triazole: Similar in structure but with a chlorine substituent, which may alter its biological activity.
1-(3-Methyl-4-nitrophenyl)-1H-1,2,4-triazole: Contains a nitro group, which can significantly change its reactivity and applications.
1-(4-Methoxyphenyl)-1H-1,2,4-triazole: The methoxy group can enhance its solubility and interaction with biological targets.
The uniqueness of 1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61598-90-1 |
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Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-[5-methyl-3-(4-methylphenyl)-1,2,4-triazol-1-yl]ethanone |
InChI |
InChI=1S/C12H13N3O/c1-8-4-6-11(7-5-8)12-13-9(2)15(14-12)10(3)16/h4-7H,1-3H3 |
InChI Key |
XTBQSHFANLHHGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=N2)C)C(=O)C |
Origin of Product |
United States |
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